molecular formula C5H3Br2ClN2 B577817 2,4-Dibromo-6-chloropyridin-3-amine CAS No. 1299607-83-2

2,4-Dibromo-6-chloropyridin-3-amine

Cat. No.: B577817
CAS No.: 1299607-83-2
M. Wt: 286.351
InChI Key: LXCKKZBYYPOUDA-UHFFFAOYSA-N
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Description

Contextual Overview of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry Research

Halogenated pyridines are a class of organic compounds that serve as fundamental building blocks in a wide array of synthetic applications. eurekalert.orgnih.gov Their utility is particularly prominent in the fields of medicinal chemistry and agrochemicals. nih.gov The pyridine (B92270) ring is a privileged scaffold in pharmaceutical compounds, and the presence of halogen atoms provides reactive handles for further molecular elaboration. nih.govacs.org These compounds are frequently used as starting materials for nucleophilic substitution reactions and transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. eurekalert.orgresearchgate.net

The carbon-halogen bond in these molecules allows for the precise and selective introduction of various functional groups, which is a valuable strategy for diversifying complex pyridine-containing structures in drug discovery and development. nih.gov For instance, methods have been developed for the direct halogenation of pyridines and for the conversion of pyridine N-oxides to halopyridines, highlighting the importance of accessing these key synthetic intermediates. nih.gov The development of novel synthetic strategies for halogenated pyridines, including greener methods using water as a solvent, continues to be an active area of research. researchgate.net The strategic placement of halogens on the pyridine ring influences the electronic properties and reactivity of the molecule, making these compounds indispensable tools for chemists. nih.govsmolecule.com

Significance of Polyhalogenated Pyridine Amines as Versatile Building Blocks and Synthetic Intermediates

Polyhalogenated pyridines, those bearing multiple halogen atoms, are especially significant as they offer multiple sites for sequential and selective functionalization. eurekalert.orgrsc.org This multi-functional nature makes them highly versatile intermediates for creating highly substituted pyridine derivatives, which can be challenging to synthesize through other methods. eurekalert.orgrsc.org The differential reactivity of various halogens (e.g., iodine, bromine, chlorine, fluorine) on the same pyridine ring can be exploited to control the sequence of chemical transformations, a critical aspect in multi-step synthesis. rsc.orgacs.org

The introduction of an amine group to a polyhalogenated pyridine core further enhances its synthetic utility. Aminopyridines are important structural motifs in many biologically active molecules. acs.orge-bookshelf.de The amino group can direct subsequent reactions to specific positions on the pyridine ring and can also be a site for further modification. The interplay between the electron-donating amine group and the electron-withdrawing halogen atoms creates unique reactivity patterns. acs.org Consequently, polyhalogenated pyridine amines are powerful synthons, enabling rapid diversification and the construction of libraries of compounds for screening in pharmaceutical and materials science research. acs.orgorganic-chemistry.org Their role as key intermediates is evident in the synthesis of pharmaceuticals, agrochemicals, and ligands for organometallic chemistry. rsc.orgacs.org

Problem Statement and Rationale for Focused Research on 2,4-Dibromo-6-chloropyridin-3-amine

While the utility of polyhalogenated pyridines is well-established, detailed investigations into specific, unsymmetrically substituted compounds are often necessary to unlock their full synthetic potential. This compound presents a unique combination of features: an amino directing group and three distinct halogen atoms at the 2, 4, and 6 positions. The differential reactivity between the two bromine atoms and the chlorine atom offers the potential for highly selective, stepwise functionalization. However, the specific reactivity and synthetic applications of this particular molecule are not widely documented in readily available literature. This lack of focused research creates a knowledge gap, limiting its application by synthetic chemists who could benefit from its unique structural and electronic properties. The rationale for a focused investigation is to systematically characterize this compound and explore its reactivity, thereby establishing it as a valuable and readily applicable building block for constructing complex, highly substituted pyridine-based molecules.

Research Objectives and Scope of Investigation for this compound

The primary research objective is to define the chemical profile and synthetic utility of this compound. The scope of such an investigation would include:

Synthesis and Characterization: Developing and optimizing a reliable synthetic route to this compound and thoroughly characterizing the compound using modern analytical techniques.

Reactivity Profiling: Investigating the chemoselectivity of the C-Br and C-Cl bonds in various standard transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Demonstration of Synthetic Utility: Applying the compound in the synthesis of more complex target molecules to showcase its utility as a versatile intermediate. This would demonstrate its potential for creating novel scaffolds for medicinal chemistry or materials science.

Data Compilation: Assembling a comprehensive dataset of its physical and chemical properties to serve as a reference for future research and application.

The following table provides known identifying information for the compound.

PropertyValueSource
Chemical NameThis compound bldpharm.combldpharm.com
CAS Number1299607-83-2 bldpharm.com
Molecular FormulaC5H3Br2ClN2 bldpharm.comsinfoobiotech.com
Molecular Weight286.35 g/mol bldpharm.comsinfoobiotech.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-chloropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCKKZBYYPOUDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679141
Record name 2,4-Dibromo-6-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-83-2
Record name 3-Pyridinamine, 2,4-dibromo-6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromo-6-chloropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for 2,4 Dibromo 6 Chloropyridin 3 Amine

Strategic Analysis of Precursors and Starting Materials in Halogenated Pyridine (B92270) Synthesis

The rational design of a synthetic route begins with the selection of appropriate precursors and a thorough understanding of the reactivity of the pyridine nucleus. The inherent electronic properties of the pyridine ring dictate its susceptibility to various chemical transformations.

Pyridine is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. Electrophilic attack, when it occurs, generally favors the 3- and 5-positions. Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.

The introduction of substituents onto the pyridine ring profoundly influences its reactivity and the regioselectivity of subsequent reactions. Electron-donating groups (EDGs), such as amino (-NH₂) and hydroxyl (-OH) groups, activate the ring towards electrophilic substitution and are potent ortho- and para-directors. This directing influence is a critical consideration in the synthesis of highly substituted pyridines. For instance, the amino group in 3-aminopyridine (B143674) directs incoming electrophiles to the 2-, 4-, and 6-positions. In contrast, electron-withdrawing groups (EWGs) deactivate the ring towards electrophilic attack and typically direct incoming groups to the meta-position. Halogens are an exception; while they are deactivating due to their inductive effect, they are ortho-, para-directors.

Table 1: Regioselectivity in the Functionalization of Pyridine Derivatives
SubstituentElectronic EffectActivation/DeactivationDirecting Effect (Electrophilic Substitution)
-NH₂+M > -IStrongly ActivatingOrtho, Para
-OH+M > -IStrongly ActivatingOrtho, Para
-CH₃+IWeakly ActivatingOrtho, Para
-Cl, -Br-I > +MDeactivatingOrtho, Para
-NO₂-M, -IStrongly DeactivatingMeta

Considering the structure of 2,4-Dibromo-6-chloropyridin-3-amine, two principal retrosynthetic disconnections can be envisioned. The first approach involves the sequential halogenation of a 3-aminopyridine precursor. The second strategy relies on the selective amination of a pre-existing polyhalogenated pyridine scaffold.

For the first approach, 3-aminopyridine emerges as a logical and commercially available starting material. The strong ortho-, para-directing nature of the amino group can be harnessed to install the halogen substituents at the desired positions. To modulate the high reactivity of the amino group and to prevent unwanted side reactions, it is often necessary to protect it, for example, as an acetamide (B32628).

The second approach would necessitate a starting material such as 2,4,6-tribromopyridine or a related trihalopyridine. The primary challenge in this route is the regioselective introduction of the amino group at the 3-position, a transformation that is not readily achieved by direct nucleophilic substitution on an unactivated carbon. A more feasible, albeit longer, pathway might involve the introduction of a nitro group, which can then be reduced to the desired amine.

Direct Synthetic Routes to this compound

Based on the analysis of potential precursors and the principles of pyridine chemistry, a plausible and direct synthetic route can be formulated.

A robust strategy for the synthesis of polyhalogenated aminopyridines often involves a multi-step sequence that allows for precise control over the substitution pattern. This typically includes:

Protection of an activating group: To control the reactivity and regioselectivity of subsequent steps.

Stepwise introduction of halogens: The order of halogenation is crucial and is guided by the directing effects of the substituents already present on the ring.

Deprotection: To unveil the final functional group.

The synthesis of this compound can be strategically approached starting from 3-aminopyridine. The amino group's powerful directing effect is the key to installing the halogens at the desired 2, 4, and 6 positions.

Proposed Synthetic Route:

Protection of the Amino Group: The synthesis commences with the protection of the amino group of 3-aminopyridine . This can be readily achieved by acetylation with acetic anhydride (B1165640) to form N-(pyridin-3-yl)acetamide . This step moderates the activating effect of the amino group and prevents its oxidation during subsequent halogenation steps.

Regioselective Dibromination: The resulting N-(pyridin-3-yl)acetamide is then subjected to electrophilic bromination. The acetamido group directs the incoming electrophiles to the ortho and para positions (C2, C4, and C6). By controlling the stoichiometry of the brominating agent, such as with two equivalents of N-bromosuccinimide (NBS) or bromine in acetic acid, it is possible to achieve dibromination primarily at the more activated 2- and 4-positions, yielding N-(2,4-dibromopyridin-3-yl)acetamide .

Regioselective Chlorination: The subsequent introduction of a chlorine atom at the 6-position is the next critical step. The pyridine ring is now substituted with two deactivating bromine atoms and the activating acetamido group. The remaining vacant ortho-position (C6) is the most likely site for further electrophilic substitution. Chlorination can be accomplished using a suitable chlorinating agent like N-chlorosuccinimide (NCS) to afford N-(2,4-dibromo-6-chloropyridin-3-yl)acetamide .

Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamide protecting group to furnish the target molecule. This is typically achieved by heating in the presence of an acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH), yielding This compound .

Table 2: Proposed Reagents and Conditions for the Synthesis of this compound
StepTransformationProposed Reagents and Conditions
1Acetylation3-Aminopyridine, Acetic anhydride
2DibrominationN-(pyridin-3-yl)acetamide, 2 eq. NBS or Br₂/AcOH
3ChlorinationN-(2,4-dibromopyridin-3-yl)acetamide, NCS
4DeprotectionN-(2,4-dibromo-6-chloropyridin-3-yl)acetamide, aq. HCl or NaOH, heat

An alternative, though likely more complex, approach involves the selective amination of a polyhalogenated pyridine. The direct introduction of an amino group at the 3-position of a 2,4,6-trihalopyridine via nucleophilic aromatic substitution (SNAr) is generally not feasible as this position is not activated towards nucleophilic attack.

A potential, albeit longer, route could involve the synthesis of a 2,4,6-trihalopyridine followed by nitration. The nitro group could then be reduced to an amino group. However, controlling the regioselectivity of the initial nitration and subsequent halogenation steps on an already substituted pyridine ring would be a significant challenge. For instance, starting from 2,6-dichloropyridine, nitration can yield 2,6-dichloro-3-nitropyridine. Subsequent bromination at the 4-position followed by reduction of the nitro group could theoretically lead to the target compound, but the yields and regioselectivity of each step would require careful optimization.

Table 3: Comparison of Synthetic Strategies
StrategyStarting MaterialKey StepsAdvantagesChallenges
Sequential Halogenation3-AminopyridineProtection, Sequential Halogenation, DeprotectionMore direct and predictable based on known directing group effects.Requires careful control of reaction conditions to ensure desired regioselectivity and avoid over-halogenation.
Amination of Polyhalogenated PyridineA polyhalogenated pyridineNitration, Further Halogenation, ReductionMay offer alternative pathways if sequential halogenation proves difficult.Controlling the regioselectivity of nitration and amination on a polyhalogenated ring is challenging.

Catalytic Approaches in the Synthesis of this compound

The introduction of halogen and amine functionalities onto a pyridine core often requires catalytic methods to achieve the desired regioselectivity and efficiency. Both metal-catalyzed and metal-free strategies have been developed for the synthesis of halogenated aminopyridines.

The direct halogenation of pyridine rings is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. Consequently, such reactions often necessitate harsh conditions, which can be incompatible with sensitive functional groups. While direct metal-catalyzed C-H halogenation of pyridine derivatives is an area of ongoing research, a more common approach involves the halogenation of pre-functionalized pyridines.

For a plausible synthesis of this compound, a potential pathway begins with the dibromination of a suitable precursor, such as 6-chloropyridin-3-amine. The introduction of bromine atoms onto the pyridine ring can be achieved using various brominating agents. Although not always explicitly metal-catalyzed, these reactions are crucial for constructing the target molecule. For instance, the bromination of aminopyridines can be performed using elemental bromine in the presence of a base or an acid catalyst. The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the pyridine ring. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 6-chloropyridin-3-amine, the positions ortho (2 and 4) to the amine group are activated.

While specific metal-catalyzed C-H bromination protocols for 6-chloropyridin-3-amine are not widely reported, transition metals like palladium, copper, and rhodium are known to catalyze C-H functionalization reactions on heterocyclic systems. These methods often employ directing groups to achieve high regioselectivity.

The introduction of an amino group onto a polyhalogenated pyridine, such as a hypothetical 2,4-dibromo-6-chloropyridine (B13093399) precursor, is commonly achieved through cross-coupling reactions. Palladium- and copper-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) are powerful tools for this transformation. The success of these reactions is highly dependent on the choice of ligand, which plays a crucial role in the catalytic cycle.

Palladium-Catalyzed Amination: Palladium catalysts, when coordinated with suitable phosphine (B1218219) ligands, are highly effective for the amination of aryl and heteroaryl halides. For polyhalogenated pyridines, the reactivity of the C-X bonds can vary (C-I > C-Br > C-Cl), allowing for potential selective amination. Ligands such as Xantphos, and various biaryl phosphines (e.g., KPhos, AdBippyPhos) have been developed to enhance catalyst activity and stability. nih.gov These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. uwindsor.ca The development of new ligands has enabled the use of more convenient and less expensive ammonia (B1221849) sources, such as aqueous ammonia, with hydroxide (B78521) bases. nih.gov

Copper-Catalyzed Amination: Copper-catalyzed amination, or the Ullmann condensation, is a classical method that has seen significant advancements through the use of ligands. These reactions can be more cost-effective than palladium-catalyzed methods. Ligands such as 1,10-phenanthroline (B135089) and various diamines can accelerate the reaction and allow for milder reaction conditions. Copper-based systems are effective for the amination of aryl halides and can be applied to polyhalogenated pyridines. mdpi.com Visible-light-mediated copper catalysis represents a recent advancement, offering energy-efficient and green synthetic routes. rsc.org

The choice of ligand is critical for achieving high yields and selectivity, especially when dealing with substrates containing multiple halogen atoms, as in the precursors to this compound. The ligand's steric and electronic properties must be fine-tuned to promote the desired reactivity at a specific carbon-halogen bond.

To circumvent the cost and potential toxicity associated with transition metal catalysts, metal-free amination methods have been developed. These strategies often rely on the inherent reactivity of the polyhalogenated pyridine ring, which is activated towards nucleophilic aromatic substitution (SNAr).

A notable environmentally benign approach involves a base-promoted selective amination of polyhalogenated pyridines using N,N-dimethylformamide (DMF) as the amine source in water. In this method, a strong base like sodium tert-butoxide (NaOtBu) is believed to promote the dissociation of DMF to generate dimethylamine (B145610) in situ. This nucleophile then displaces a halogen on the pyridine ring. This method has been shown to be effective for a variety of polyhalogenated pyridines, including those containing chlorine and bromine. nih.gov

The reaction conditions for such a metal-free amination are typically heating the polyhalogenated pyridine with a base and the amine source in a suitable solvent. The selectivity of the reaction, i.e., which halogen is displaced, depends on the position on the pyridine ring and the reaction conditions.

StrategyCatalyst/PromoterAmine SourceKey Features
Metal-Free Amination Sodium tert-butoxideDMFEnvironmentally benign (uses water as solvent), avoids transition metals.

Process Optimization for Yield, Selectivity, and Purity of this compound

The industrial viability of a synthetic route hinges on careful process optimization to maximize yield, selectivity, and purity while minimizing costs and environmental impact. For a multi-step synthesis of a complex molecule like this compound, each step must be individually optimized.

The choice of solvent and the reaction temperature are critical parameters that can profoundly affect the outcome of a chemical reaction.

Solvent Systems: In halogenation reactions, the solvent can influence the reactivity of the halogenating agent and the solubility of the substrate and reagents. For the bromination of 6-chloropyridin-3-amine, acetic acid is a commonly used solvent. For cross-coupling reactions like amination, polar aprotic solvents such as dioxane, toluene, and DMF are frequently employed. researchgate.net The development of reactions in greener solvents like water is an important goal. For instance, the aforementioned metal-free amination proceeds efficiently in water. nih.gov In some cross-coupling reactions, the addition of water to an organic solvent can even lead to an increase in yield. researchgate.net

Reaction Temperature: Temperature control is essential for managing reaction rates and selectivity. Halogenation reactions can be exothermic, requiring cooling to prevent side reactions. In contrast, cross-coupling reactions often require heating to overcome the activation energy barrier. For example, the base-promoted amination of polyhalogenated pyridines is typically carried out at elevated temperatures (e.g., 140 °C). nih.gov Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction time and product purity. Increasing the temperature can sometimes lead to cleaner reactions by reducing the formation of byproducts. researchgate.net

ParameterHalogenation (Example)Amination (Example)
Solvent Acetic AcidWater, Dioxane, Toluene
Temperature Room Temperature100-140 °C

The precise ratio of reagents and the use of additives can be instrumental in controlling the selectivity and yield of a reaction.

Reagent Stoichiometry: In the synthesis of polyhalogenated compounds, controlling the stoichiometry of the halogenating agent is crucial to prevent over-halogenation. For the dibromination of 6-chloropyridin-3-amine, using a slight excess of bromine might be necessary to ensure complete conversion, but a large excess could lead to undesired side products. In amination reactions, the stoichiometry of the base is critical. For the base-promoted amination with DMF, typically 3.0 equivalents of NaOtBu are used relative to the polyhalogenated pyridine. nih.gov

Additive Effects: Additives can play various roles in a reaction, from acting as co-catalysts to sequestering byproducts. In halogenation reactions, a base like sodium acetate (B1210297) is often added to neutralize the hydrogen halide formed during the reaction. In palladium-catalyzed cross-coupling reactions, additives can be crucial for catalyst performance. For instance, the choice of base (e.g., Cs2CO3, K3PO4, NaOtBu) can significantly impact the reaction outcome. In some cases, specific additives are required to promote a clean conversion and suppress side reactions like homocoupling. researchgate.net The design of phosphine reagents as additives themselves can control the regioselectivity of pyridine halogenation through the formation of phosphonium (B103445) salt intermediates. nih.govresearchgate.net

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy signifies that a significant portion of the atoms from the reactants are incorporated into the final product, thereby minimizing waste.

For the proposed synthesis of this compound, the atom economy of each step must be carefully considered.

Step 1: Chlorination of 3-Aminopyridine

A common method for the chlorination of 3-aminopyridine to 2-chloro-3-aminopyridine involves the use of hydrogen peroxide and hydrochloric acid. google.com An alternative approach utilizes gaseous chlorine in the presence of a catalyst. google.com

The balanced chemical equation for the chlorination with HCl and H₂O₂ is:

C₅H₆N₂ + HCl + H₂O₂ → C₅H₅ClN₂ + 2H₂O

The atom economy for this reaction can be calculated as follows:

CompoundMolecular FormulaMolar Mass ( g/mol )
Reactants
3-AminopyridineC₅H₆N₂94.11
Hydrochloric AcidHCl36.46
Hydrogen PeroxideH₂O₂34.01
Total Mass of Reactants 164.58
Products
2-Chloro-3-aminopyridineC₅H₅ClN₂128.56
WaterH₂O18.02
Total Mass of Products 164.58
Desired Product
2-Chloro-3-aminopyridineC₅H₅ClN₂128.56

Atom Economy (%) = (Molar mass of desired product / Total molar mass of reactants) x 100

Atom Economy (%) = (128.56 / 164.58) x 100 ≈ 78.1%

While a 78.1% atom economy is reasonably high, the generation of water as a benign byproduct is a positive feature of this reaction from a green chemistry perspective.

Step 2: Dibromination of 2-Chloro-3-aminopyridine

The subsequent step involves the dibromination of 2-chloro-3-aminopyridine to yield the target molecule, this compound. Traditional brominating agents often include molecular bromine (Br₂).

The balanced chemical equation using molecular bromine is:

C₅H₅ClN₂ + 2Br₂ → C₅H₃Br₂ClN₂ + 2HBr

The atom economy for this bromination step is calculated below:

CompoundMolecular FormulaMolar Mass ( g/mol )
Reactants
2-Chloro-3-aminopyridineC₅H₅ClN₂128.56
BromineBr₂159.81
Total Mass of Reactants 448.18
Products
This compoundC₅H₃Br₂ClN₂286.35
Hydrogen BromideHBr80.91
Total Mass of Products 448.18
Desired Product
This compoundC₅H₃Br₂ClN₂286.35

Atom Economy (%) = (286.35 / 448.18) x 100 ≈ 63.9%

The atom economy of the bromination step is lower due to the formation of hydrogen bromide as a significant byproduct. Strategies to minimize waste in this step could involve the in-situ neutralization of HBr or the use of alternative brominating agents with higher atom economy.

Waste Minimization Strategies:

Catalytic Processes: The use of catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste.

Solvent Selection and Recycling: Choosing environmentally benign solvents and implementing solvent recovery and recycling programs are crucial for waste reduction.

Byproduct Valorization: Exploring potential applications for byproducts, such as hydrogen bromide, can turn waste into a valuable resource.

Development of Environmentally Benign Protocols

The development of environmentally benign protocols for the synthesis of this compound involves the selection of greener reagents, solvents, and reaction conditions.

Greener Chlorinating and Brominating Agents:

The use of hazardous reagents like gaseous chlorine and liquid bromine poses significant safety and environmental risks. wordpress.com Safer alternatives are actively being explored.

N-Halosuccinimides (NCS and NBS): N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are solid reagents that are easier and safer to handle than their gaseous or liquid counterparts. wordpress.com However, their use results in the formation of succinimide (B58015) as a byproduct, which lowers the atom economy.

In-situ Generation of Halogenating Agents: The in-situ generation of bromine from safer precursors, such as reacting an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or potassium bromide, can avoid the handling and transportation of hazardous molecular bromine. nih.gov A reagent prepared from a 2:1 mixture of bromide and bromate (B103136) can also serve as an eco-friendly brominating agent. rsc.org

Selectfluor™ in Combination with Halide Salts: A combination of Selectfluor™ and lithium chloride or lithium bromide has been shown to be effective for the regioselective halogenation of 2-aminopyridines under mild conditions. rsc.org

Environmentally Benign Solvents:

Traditional halogenation reactions often employ chlorinated solvents, which are environmentally persistent and pose health risks. The principles of green chemistry advocate for the use of safer alternatives.

Water: When feasible, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.

Alcohols: Solvents like ethanol (B145695) and methanol (B129727) can be greener alternatives to chlorinated solvents. dntb.gov.ua

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, if possible, is the most environmentally friendly approach as it completely eliminates solvent-related waste.

Energy Efficiency:

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Catalysis: The use of catalysts can enable reactions to proceed at lower temperatures and pressures, thereby reducing energy requirements.

By systematically applying these green chemistry principles to each step of the synthesis of this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process. Further research into novel catalytic systems and greener reaction media will continue to advance the sustainable production of this and other important chemical compounds.

Chemical Reactivity and Transformations of 2,4 Dibromo 6 Chloropyridin 3 Amine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring typically acts as a nucleophile or a base. However, in 2,4-Dibromo-6-chloropyridin-3-amine, its basicity and nucleophilicity are substantially diminished due to the strong inductive electron-withdrawing effects of the halogens at the C2, C4, and C6 positions. This deactivation makes reactions at the ring nitrogen challenging.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation and N-acylation at the pyridine nitrogen are generally unfavorable for this compound. N-alkylation of aminopyridines often leads to the formation of quaternary ammonium (B1175870) salts, but this process is typically limited to less substituted and more electron-rich pyridine systems. researchgate.net Similarly, N-acylation of the ring nitrogen to form N-acylpyridinium species is a known pathway, particularly for 4-aminopyridine, but is hindered by steric crowding and electronic deactivation. abertay.ac.uk

For this compound, the combination of severe steric hindrance from the substituents at positions 2 and 6, and the profound electron-deficient nature of the ring, makes electrophilic attack at the nitrogen atom highly unlikely under standard conditions. Reactions would likely require exceptionally powerful alkylating or acylating agents and harsh conditions, with a high probability of favoring reaction at the more accessible C3-amino group instead.

Formation of Pyridinium (B92312) Derivatives

The formation of stable pyridinium salts via reaction at the ring nitrogen is not a commonly reported transformation for this molecule. While pyridinium salts are key intermediates in some synthetic strategies, such as the (AEa) addition-elimination mechanism for nucleophilic substitution on activated pyridines, these typically involve an N-substituent that acts as a leaving group (e.g., N-oxide or N-acyloxy). abertay.ac.uk Given the electronic properties of this compound, direct protonation to form a pyridinium salt in acidic media is possible, but further reactions to form stable, isolated N-substituted pyridinium derivatives are not well-documented and would be synthetically challenging.

Reactions Involving the Amino Group (C3-Amine)

The primary amino group at the C3 position is the principal site of reactivity for nucleophilic reactions. Although its nucleophilicity is reduced by the electron-withdrawing halogens on the ring, it remains the most reactive center for a variety of transformations.

Amide and Urea (B33335) Formation

The C3-amino group can react with acylating agents, such as acyl chlorides or carboxylic acids activated by coupling reagents, to form the corresponding amides. This is a standard transformation for aromatic amines. synplechem.com The reaction proceeds via nucleophilic attack of the amine onto the activated carbonyl carbon. Common coupling reagents used for such transformations include carbodiimides like DCC or EDC, often in the presence of an additive like HOBt to prevent side reactions. peptide.com

Similarly, the amino group can react with isocyanates or their synthetic equivalents to form urea derivatives. researchgate.net This reaction is fundamental in medicinal chemistry for creating hydrogen-bond donors and acceptors that can interact with biological targets. nih.gov While no specific examples for this compound are detailed in the surveyed literature, the synthesis of N-acyl cyclic urea derivatives from related chloropyridinylmethyl amines demonstrates the feasibility of such reactions on halogenated pyridine scaffolds. researchgate.net

Table 1: Representative Conditions for Amide and Urea Formation on Related Aminopyridines This table presents generalized conditions and examples from related compounds, as specific data for this compound is not available.

Reaction Type Amine Substrate Reagent Catalyst/Base Solvent Product Type Ref.
Amide Formation General Aromatic Amines Carboxylic Acid Carbodiimide (EDC, DCC), HOBt DMF, THF N-Aryl Amide peptide.com, synplechem.com
Urea Formation 2-Aryl-benzothiazol-5-amine Isocyanate - - N,N'-Disubstituted Urea nih.gov

Diazotization and Subsequent Transformations

One of the most robust and synthetically useful transformations for aromatic primary amines is diazotization, followed by displacement of the resulting diazonium group. masterorganicchemistry.comorganic-chemistry.org The reaction involves treating the amine with a source of nitrous acid (typically NaNO₂ in a strong acid like HBr or HCl) at low temperatures to form a relatively stable aryldiazonium salt. libretexts.org This diazonium group is an excellent leaving group (N₂) and can be substituted by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orglibretexts.org

This methodology is particularly valuable for introducing substituents that are difficult to install via other means. For this compound, this two-step sequence allows for the complete removal of the amino functionality and its replacement. For instance, a Sandmeyer reaction could be used to synthesize 2,3,4-tribromo-6-chloropyridine. This approach has been successfully applied to other highly substituted aminopyridines. nih.govorgsyn.org

Table 2: Examples of Diazotization-Sandmeyer Reactions on Substituted Aminopyridines This table illustrates transformations on compounds analogous to the title compound, demonstrating the synthetic utility of this pathway.

Starting Amine Diazotization Reagents Sandmeyer Reagent Product Yield Ref.
2-Amino-5-bromo-3-nitropyridine NaNO₂, H₂SO₄ Not specified (Reduction) 2,3-Diamino-5-bromopyridine - orgsyn.org
2-Amino-4-chloropyridine NaNO₂, HCl CuCl, HCl 2,4-Dichloropyridine 68% google.com

Condensation Reactions

Primary amines can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). beilstein-journals.orgmdpi.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. However, the nucleophilicity of the amino group in this compound is significantly attenuated by the electron-withdrawing halogen atoms. Consequently, condensation reactions are expected to be slow and may require forcing conditions or highly electrophilic carbonyl partners. No specific examples of imine formation from this compound have been documented in the reviewed literature, suggesting this may not be a synthetically favorable pathway compared to other transformations.

Reactions Involving the Halogen Atoms (C2-Bromo, C4-Bromo, C6-Chloro)

The reactivity of the halogen atoms in this compound is a subject of significant synthetic interest. The pyridine core is electron-deficient, which facilitates reactions with nucleophiles and organometallic reagents. The positions of the halogens (C2, C4, and C6) are all activated by the ring nitrogen, but to different extents, leading to selective transformations under specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. youtube.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org The rate and regioselectivity of SNAr reactions on polyhalogenated pyridines are highly dependent on the position of the halogen, the nature of the nucleophile, and the reaction conditions. baranlab.org For pyridines, nucleophilic attack is generally favored at the C4 and C2/C6 positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. libretexts.orgbaranlab.org

In this compound, the halogen atoms can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. acs.orgnih.gov The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I. acs.org This suggests that the C6-chloro group might be more reactive than the C2 and C4-bromo groups under certain conditions. However, the position on the pyridine ring often plays a more decisive role. The C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. baranlab.org Therefore, a competition between the electronic activation at C4 and the inherent reactivity of the C-Cl bond at C6 is expected.

Research on other polyhalogenated pyridines shows that amination with various amino sources can be achieved, often requiring elevated temperatures or the use of a base like sodium tert-butoxide. acs.org For instance, studies on the amination of polyhalogenated pyridines have demonstrated that selective substitution can be achieved even in the presence of multiple halogen atoms. acs.org Similarly, O- and S-nucleophiles can be used to introduce alkoxy and thioether moieties, respectively. nih.gov

Regioselectivity in the SNAr reactions of polyhalogenated pyridines is a complex interplay of electronic and steric factors. wuxiapptec.com The order of reactivity (C4 > C2 > C3) is a general guideline, but it can be significantly altered by the presence of other substituents and the specific nucleophile used. baranlab.org In this compound, the C3-amino group acts as an electron-donating group, which could potentially modulate the reactivity of the adjacent C2 and C4 positions.

Chemoselectivity refers to the preferential reaction of one halogen over the others. While the general halogen reactivity for SNAr is F > Cl > Br > I, the substitution pattern of the pyridine ring is a dominant factor. acs.org In many cases involving polychlorinated heterocycles, C4-substitution is preferred. wuxiapptec.com For a substrate like this compound, it is plausible that nucleophilic attack would preferentially occur at the C4-bromo position due to its high activation by the ring nitrogen. Subsequent substitution might then occur at the C6-chloro or C2-bromo position, depending on the reaction conditions and the nucleophile's strength. Directed nucleophilic substitution, potentially guided by the C3-amino group, could also influence the reaction's outcome under specific conditions. rsc.org

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound
PositionHalogenRelative ReactivityControlling Factors
C4BromoHighStrong electronic activation from ring nitrogen; para-position is highly favored for nucleophilic attack on pyridines. baranlab.org
C6ChloroModerateElectronic activation from ring nitrogen (ortho-position). The C-Cl bond is generally more reactive than C-Br in SNAr. acs.org
C2BromoLow to ModerateElectronic activation from ring nitrogen (ortho-position), but may be sterically hindered by the adjacent C3-amino group.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize polyhalogenated heterocycles. researchgate.netacs.org These reactions, including the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, allow for the selective introduction of a wide array of substituents onto the pyridine core. nih.govwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.org

The selectivity of palladium-catalyzed cross-coupling reactions is primarily determined in the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. baranlab.orgacs.org The general reactivity trend for halogens in this step is I > Br > Cl > F. baranlab.org This is opposite to the trend observed in SNAr reactions and suggests that the C-Br bonds at the C2 and C4 positions of this compound will be significantly more reactive than the C-Cl bond at the C6 position.

Suzuki-Miyaura Coupling : This reaction couples aryl or vinyl boronic acids with the halide. Studies on 2,4-dibromopyridine (B189624) have shown that mono-arylation occurs selectively at the C2 position under certain conditions, while other conditions can influence selectivity. researchgate.netacs.org

Stille Coupling : This reaction uses organotin reagents. It is known for its tolerance of a wide range of functional groups. organic-chemistry.orguwindsor.ca Selective coupling at the more reactive C-Br positions is expected.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.orgscirp.org It is highly effective for the alkynylation of bromo- and iodopyridines. scirp.orgsemanticscholar.org

Heck Reaction : This reaction couples the halide with an alkene. wikipedia.org Double Heck reactions on dibromopyridines have been reported to yield di(alkenyl)pyridines. researchgate.net

Buchwald-Hartwig Amination : This reaction is a premier method for forming C-N bonds by coupling amines with aryl halides. nih.govresearchgate.net It provides a complementary route to SNAr for introducing amino groups, and it is particularly effective for less reactive aryl chlorides and bromides.

In polyhalogenated pyridines, chemoselectivity in cross-coupling is governed by both the type of halogen and its position on the ring. acs.orgnih.gov The C-Br bonds are expected to react preferentially over the C-Cl bond. Between the two C-Br bonds in this compound, the site of initial reaction depends on a combination of factors, including bond dissociation energies (BDEs) and steric effects. acs.orgnih.gov

DFT calculations and experimental results for dihalopyridines often show that oxidative addition is favored at the C2 position over the C4 position. researchgate.netnih.gov For 2,4-dibromopyridine, the C2-Br bond is weaker than the C4-Br bond, favoring oxidative addition at C2. acs.org Therefore, it is highly probable that initial cross-coupling of this compound will occur at the C2-bromo position. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-functionalization at C2, followed by a subsequent coupling at C4, and finally at the least reactive C6-chloro position. This stepwise functionalization allows for the divergent synthesis of complex, polysubstituted pyridine derivatives. acs.org

Table 2: Predicted Chemoselectivity in Palladium-Catalyzed Cross-Coupling of this compound
PositionHalogenRelative ReactivityRationalePotential Reactions
C2BromoHighestFavored site for oxidative addition in 2,X-dihalopyridines; weaker C-Br bond compared to C4-Br. acs.orgnih.govSuzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig
C4BromoIntermediateLess reactive than C2-Br in oxidative addition but significantly more reactive than C6-Cl. acs.orgnih.govSuzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig
C6ChloroLowestStronger C-Cl bond makes oxidative addition more difficult compared to C-Br bonds. Requires more active catalysts or harsher conditions. baranlab.orgSuzuki, Buchwald-Hartwig (with specialized ligands)
Influence of Catalyst Speciation on Regioselectivity

While specific studies on the influence of catalyst speciation on the regioselectivity of reactions involving this compound are not extensively documented in publicly available literature, significant insights can be drawn from research on structurally related compounds, particularly 2,4-dibromopyridine. acs.orgnih.govresearchgate.net The regiochemical outcome of palladium-catalyzed cross-coupling reactions on such multi-halogenated pyridines has been shown to be highly dependent on the nature of the palladium catalyst in solution.

The key determinant of selectivity is often the aggregation state of the palladium catalyst, which can be controlled by factors such as the ligand-to-metal ratio. nih.gov Generally, two main catalytic regimes are considered:

Mononuclear Pd₁ Catalysis: Typically favored when using higher equivalents of phosphine (B1218219) ligands (e.g., PPh₃) relative to the palladium source (e.g., Pd(OAc)₂). These monomeric palladium species, such as Pd(PPh₃)₄, tend to react at the most electronically deficient and sterically accessible position. researchgate.net In dihalopyridines, this often corresponds to the C2 position due to the weaker C₂–Br bond compared to the C₄–Br bond. acs.org

Multinuclear Pdₙ Catalysis: Observed at lower ligand-to-metal ratios, where palladium can form clusters (e.g., Pd₃-type) and nanoparticles. acs.org These higher-order palladium species have demonstrated a remarkable ability to reverse the typical regioselectivity, favoring reaction at the C4 position in 2,4-dibromopyridine. acs.orgnih.gov

For this compound, three potential sites of reaction exist (C2-Br, C4-Br, and C6-Cl). Based on bond dissociation energies, the C-Br bonds are significantly weaker than the C-Cl bond, making them the primary sites for oxidative addition in palladium catalysis. The directing effects of the amino group at C3 further complicate predictions. However, by analogy with 2,4-dibromopyridine, the choice of catalyst could potentially be used to direct arylation to either the C2 or C4 position.

Table 1: Predicted Regioselectivity in Cross-Coupling of this compound Based on Catalyst Speciation

Catalyst System (Hypothetical)Dominant Palladium SpeciesPredicted Major Reaction SiteRationale
Pd(OAc)₂ with ≥3 equiv. PPh₃Mononuclear Pd₁C2-BrFavors the kinetically preferred site, analogous to C2-selectivity in 2,4-dibromopyridine. nih.govresearchgate.net
Pd(OAc)₂ with ≤2.5 equiv. PPh₃Multinuclear Pdₙ (Clusters/NPs)C4-BrAtypical selectivity driven by catalyst aggregation, analogous to C4-selectivity in 2,4-dibromopyridine. acs.orgnih.gov

It is crucial to note that these are predictions based on related systems. The electronic and steric influence of the additional chloro and amino groups would require specific experimental verification to fully elucidate the regioselectivity for this compound.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful synthetic tool for the functionalization of halogenated aromatic and heteroaromatic compounds. acs.orgarkat-usa.org This reaction typically involves treating the substrate with an organometallic reagent, most commonly an alkyllithium (e.g., n-BuLi, s-BuLi) or a Grignard reagent, at low temperatures. The reaction proceeds via a nucleophilic attack on the halogen atom, displacing it with the metal.

The selectivity of metal-halogen exchange is governed by the nature of the halogen and the electronic environment of the C-X bond. The general order of reactivity for halogens is I > Br > Cl > F. nih.gov In the case of this compound, this reactivity trend strongly suggests that a metal-halogen exchange reaction would occur preferentially at one of the C-Br bonds over the more robust C-Cl bond. arkat-usa.orgbenthambooks.com

The regioselectivity between the C2-Br and C4-Br positions would be influenced by several factors:

Acidity of adjacent protons: The directing effect of the amino group and the pyridine nitrogen can influence the stability of the resulting organometallic intermediate.

Kinetic vs. Thermodynamic Control: The choice of alkyllithium reagent and reaction conditions can favor either the kinetically or thermodynamically preferred product. For instance, in 2,5-dibromo-4-methoxypyridine, the site of lithiation could be controlled by the timing of the electrophilic quench. arkat-usa.org

Following the exchange, the resulting lithiated or magnesiated pyridine derivative can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.), allowing for the introduction of a wide range of functional groups. This two-step sequence—selective metal-halogen exchange followed by electrophilic quench—provides a versatile route to complex, unsymmetrically substituted pyridines.

Reductive Dehalogenation Strategies

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom, a reaction of significant interest for both synthetic purposes and the remediation of halogenated pollutants. rsc.org Several methods exist for this transformation, with selectivity often achievable based on the differing reactivity of the carbon-halogen bonds. nih.gov

For this compound, selective dehalogenation is feasible. The C-Br bonds are more susceptible to reduction than the C-Cl bond. Strategies for reductive dehalogenation include:

Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate). This method is widely used but can sometimes lead to the reduction of the pyridine ring itself under harsh conditions. rsc.org

Metal-Mediated Reduction: Reagents like indium in an ionic liquid medium have been shown to be effective for the dehalogenation of haloaromatics. nih.govresearchgate.net These systems often exhibit good chemoselectivity, allowing for the removal of bromo groups in the presence of chloro groups.

Base-Mediated Systems: The use of (NHC)Pd(allyl)Cl complexes with a base like NaO(t)Bu has been reported for the catalytic dehalogenation of aryl chlorides and bromides. researchgate.net

Hypophosphite Reagents: Hypophosphorous acid and its salts are powerful reducing agents that can be used for dehalogenation, often in the presence of a radical initiator. rsc.org

Given the reactivity hierarchy (Br > Cl), a controlled reductive dehalogenation of this compound would be expected to first yield a mixture of monobromo-chloro-aminopyridines, followed by the fully debrominated 6-chloro-pyridin-3-amine upon further reduction. Complete removal of all halogens would require more forcing conditions.

Reactions Involving the Pyridine Ring System (e.g., Cycloadditions, Oxidations, Reductions)

Beyond reactions at the halogen sites, the pyridine ring of this compound can participate in various transformations.

Cycloadditions: While pyridine itself is generally a poor diene for Diels-Alder reactions, its derivatives can participate in cycloaddition chemistry. However, the electron-rich nature conferred by the amino group in this compound makes it an unlikely candidate for standard [4+2] cycloadditions with electron-rich dienes. Higher-order cycloadditions, such as [6π + 4π] reactions, are known for some aromatic systems but often require specific activation and may not be favored for this substituted pyridine. organicreactions.org

Oxidations: The pyridine nitrogen can be oxidized to an N-oxide using reagents like peroxy acids. uomosul.edu.iqabertay.ac.uk Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine, often facilitating electrophilic substitution. uomosul.edu.iq The pyridine ring itself can be susceptible to oxidative degradation under harsh conditions. For example, the electrochemical oxidation of the related compound 2,4-dibromo-6-nitroaniline (B1580786) in strong acid leads to the formation of a p-benzoquinone derivative, suggesting that the aromatic ring can be opened and transformed under specific oxidative stress. psu.edu

Reductions: The pyridine ring can be reduced to the corresponding piperidine (B6355638) ring. chemicalbook.com Catalytic hydrogenation over platinum or nickel catalysts is a common method, though it may also lead to concurrent dehalogenation. uomosul.edu.iqclockss.org A milder and more chemoselective alternative involves the use of samarium diiodide (SmI₂) in the presence of water. This system has been shown to rapidly reduce pyridine and its derivatives to piperidines at room temperature. clockss.org However, it is noteworthy that this reagent system can also cause the elimination of amino and chloro groups, which would be a competing pathway for this compound. clockss.org

Mechanistic Investigations of Key Transformations of this compound

While specific mechanistic studies detailing the reaction pathways and transition states for this compound are scarce, the mechanisms of its key potential transformations can be inferred from well-studied analogous systems.

Reaction Pathway Elucidation

The principal reaction pathways for this molecule would involve either reactions at the halogen substituents or transformations of the pyridine ring.

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: acs.org

Oxidative Addition: The active LₙPd(0) catalyst inserts into one of the carbon-bromine bonds (C2-Br or C4-Br) to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Nucleophilic Aromatic Substitution (SₙAr): Although less common than cross-coupling for C-C bond formation, direct substitution of a halogen by a strong nucleophile is possible. The pyridine ring is activated towards nucleophilic attack at the 2-, 4-, and 6-positions. uomosul.edu.iqabertay.ac.uk The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate. The stability of this intermediate determines the feasibility and regioselectivity of the reaction.

Reductive Dehalogenation (Indium-Mediated): A plausible mechanism for reductive dehalogenation by indium involves a single electron transfer (SET) from the metal surface to the aryl halide. researchgate.net This forms a radical anion which then loses a halide ion. The resulting aryl radical can then be further reduced and protonated by the solvent or additives to give the dehalogenated product.

Transition State Analysis and Energy Profiles

Detailed computational studies involving transition state analysis and the mapping of reaction energy profiles are powerful tools for understanding reaction mechanisms, rates, and selectivities. acs.orgsemanticscholar.org Such studies for this compound are not present in the surveyed literature.

However, theoretical studies on related systems provide a framework for what such an analysis would entail:

For Cross-Coupling Reactions: Computational chemistry could be used to calculate the activation energies (ΔG‡) for the oxidative addition of a palladium catalyst at the C2-Br, C4-Br, and C6-Cl positions. semanticscholar.org These calculations would help predict the intrinsic reactivity of each site. Furthermore, modeling the transition states for different catalyst species (mononuclear vs. cluster) could provide a rationale for the observed switches in regioselectivity. acs.org

For Ring Transformations: In reactions like photochemical chlorination of pyridine, transition state theory has been used to calculate the activation barriers for addition at different ring positions, successfully predicting that the 2-position is favored. researchgate.net A similar approach could be applied to model potential cycloaddition or substitution reactions on the pyridine ring of the target molecule, taking into account the electronic effects of all five substituents.

Such computational analyses would be invaluable for designing selective transformations of this compound and for gaining a fundamental understanding of its reactivity.

Applications of 2,4 Dibromo 6 Chloropyridin 3 Amine As a Synthetic Intermediate and Building Block

Precursor for Diverse Heterocyclic Systems

The structure of 2,4-Dibromo-6-chloropyridin-3-amine is primed for a variety of cyclization reactions, enabling the synthesis of fused, bridged, and spirocyclic pyridine (B92270) derivatives. The ortho-relationship between the amino group and the bromine atom at position 4, as well as the adjacent halogen at position 2, provides multiple pathways for annulation reactions to form new rings.

The aminopyridine moiety is a well-established precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which are prominent scaffolds in medicinal chemistry. While direct examples starting from this compound are not extensively documented in public literature, the known reactivity patterns of analogous compounds allow for a clear projection of its synthetic potential.

For instance, the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core often involves the condensation of a 2-aminopyridine (B139424) derivative with various reagents. The amino group of this compound can react with reagents like diethyl malonate or other 1,3-dicarbonyl compounds to construct the pyrimidine (B1678525) ring. The remaining halogen atoms on the pyridine ring can then be used for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, to introduce a variety of substituents. This approach is valuable for creating libraries of compounds for screening as kinase inhibitors. nih.govresearchgate.net

Similarly, the synthesis of thieno[2,3-b]pyridines can be achieved from 3-aminopyridine (B143674) precursors. nih.govarkat-usa.orgmdpi.comekb.eg A common method involves the reaction of a 3-aminopyridine with a sulfur-containing reagent, followed by intramolecular cyclization. The presence of halogens on the this compound backbone would allow for the synthesis of highly substituted thieno[2,3-b]pyridines. These halogenated positions can be selectively addressed using metal-catalyzed cross-coupling reactions to introduce aryl, alkyl, or other functional groups, which is a key strategy in the development of new therapeutic agents. nih.govmdpi.com

Table 1: Potential Fused Heterocyclic Systems from this compound

Fused System General Synthetic Strategy Potential Application Key References
Pyrido[2,3-d]pyrimidines Condensation of the amino group with 1,3-dicarbonyl compounds, followed by intramolecular cyclization. Kinase inhibitors, anti-inflammatory agents. nih.govresearchgate.netnih.gov
Thieno[2,3-b]pyridines Reaction with sulfur reagents (e.g., thioglycolic acid derivatives) followed by cyclization. Anticancer agents, chemosensitizers. nih.govarkat-usa.orgekb.eg

This table is illustrative of potential syntheses based on known reactivity of analogous compounds.

The development of synthetic routes to bridged and spirocyclic compounds is of great interest due to their unique three-dimensional structures, which can lead to improved pharmacological properties. nih.gov this compound serves as a potential starting material for such complex architectures through multi-component reactions or sequential functionalization and cyclization strategies.

Spiro[indoline-3,4'-pyridine] derivatives, for example, can be synthesized through one-pot, multi-component reactions involving an amine, an activated alkyne, and an isatin (B1672199) derivative. beilstein-journals.orgbeilstein-journals.orgpsu.edunih.govacs.org The amino group of this compound could act as the nucleophile in such a reaction, leading to a highly functionalized spirocyclic product where the pyridine core bears the remaining bromo and chloro substituents. These halogens provide handles for late-stage diversification.

The synthesis of bridged pyridines can be envisioned through intramolecular cyclization reactions. rsc.org By first functionalizing two of the halogen positions with chains containing appropriate reactive groups, a subsequent ring-closing reaction could form a bridge across the pyridine core. The specific nature of the bridging element would depend on the length and functionality of the appended chains.

Role in the Rational Design and Synthesis of Bioactive Molecules (General Scaffold Applications)

The poly-functional nature of this compound makes it an attractive scaffold for the rational design of bioactive molecules. Its ability to undergo selective, stepwise reactions at multiple positions allows for the precise placement of various pharmacophoric groups, facilitating the optimization of ligand-target interactions.

In drug discovery, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of related compounds. This compound is an ideal starting point for the generation of novel scaffolds. The differential reactivity of the C-Cl and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization. nih.gov Typically, the C-Br bonds are more reactive than the C-Cl bond, allowing for initial modification at the 2- and 4-positions, followed by a subsequent reaction at the 6-position. The amino group can also be modified or used to direct reactions.

For instance, this compound could be a precursor for the synthesis of substituted aminopyridines that act as hinges for kinase inhibitors, a common motif in many approved drugs. The ability to introduce a variety of substituents around the pyridine core allows for the fine-tuning of steric and electronic properties to maximize potency and selectivity.

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of compounds for high-throughput screening. libretexts.org The use of solid-phase synthesis, where molecules are built upon a polymer support, is a common strategy. Polyhalogenated pyridines have been successfully used as scaffolds in solid-phase synthesis to create libraries of pyridine-based derivatives. acs.org

This compound is well-suited for this approach. It can be attached to a solid support through one of its reactive sites, and the remaining sites can be sequentially reacted with a diverse set of building blocks. For example, the amino group could be used for attachment, followed by a series of palladium-catalyzed cross-coupling reactions at the halogenated positions. This would generate a library of compounds with a common core but with diverse substituents at three different positions, maximizing the structural diversity of the library.

Table 2: Potential Reactions for Library Synthesis

Reaction Type Position(s) Example Reagents Purpose Key References
Suzuki Coupling C2, C4, C6 Arylboronic acids Introduction of aryl groups nih.gov
Buchwald-Hartwig Amination C2, C4, C6 Primary/secondary amines Introduction of amino groups acs.orgrsc.org
Sonogashira Coupling C2, C4, C6 Terminal alkynes Introduction of alkynyl groups mdpi.com

This table illustrates the potential for diversification at each reactive site of the core scaffold.

Potential in Functional Materials Research (General Applications)

The unique electronic properties of the pyridine ring, combined with the influence of the amino and halogen substituents, suggest that this compound could be a valuable building block in materials science.

The presence of an amino group, which is an electron-donating group, on the electron-deficient pyridine ring creates a push-pull system that can influence the electronic and photophysical properties of the molecule. rsc.orgrsc.org Halogen atoms also modulate these properties through their inductive and mesomeric effects. This makes derivatives of this compound interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, aminopyridines can be used as monomers for the synthesis of conductive polymers. researchgate.netencyclopedia.pubnih.gov The polymerization can proceed through the amino group and/or the aromatic ring. The halogen atoms on this compound could be used to tune the properties of the resulting polymer, such as its conductivity, solubility, and morphology. It is also conceivable that the halogens could be used as sites for cross-linking or for post-polymerization modification, allowing for the creation of new materials with tailored properties.

Precursor for Polymeric Materials

The di-bromo and mono-chloro substitution pattern on the pyridine ring of this compound makes it a promising monomer for the synthesis of novel conjugated polymers. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, allows for stepwise and controlled polymer chain growth.

Research on dihalogenated pyridines has demonstrated their utility in creating π-conjugated polymers with interesting electronic and photophysical properties. For instance, polymers based on 2,6-azulene have been synthesized using dibrominated π-conjugated units, resulting in materials that absorb light in the visible and near-infrared regions. rsc.org The presence of the nitrogen atom in the pyridine ring can also influence the polymer's electronic properties and its ability to coordinate with metals.

The general approach to polymer synthesis using a monomer like this compound would involve a polycondensation reaction. One possible route is through a Suzuki-Miyaura cross-coupling reaction with a diboronic acid or a diboronic ester comonomer. The reactivity difference between the bromine and chlorine atoms could potentially allow for the selective reaction of the C-Br bonds first, followed by the reaction of the C-Cl bond under different catalytic conditions, leading to the formation of well-defined block copolymers.

Furthermore, the amino group can be utilized for post-polymerization modification, enabling the tuning of the polymer's properties, such as solubility, processability, and functionality. Amine-functionalized polymers are known to be challenging to synthesize directly due to the instability of amine-containing monomers. google.com Therefore, using a stable, functionalized monomer like this compound offers a viable route to such materials. These polymers could find applications in organic electronics, sensors, and as components of advanced composite materials. rsc.orgresearchgate.net

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

Reaction Type Comonomer Catalyst System (Example) Potential Polymer Structure
Suzuki-MiyauraAryl-diboronic acidPd(PPh₃)₄ / BaseAlternating copolymer
StilleAryl-distannanePd(PPh₃)₄Alternating copolymer
HeckDivinyl-arylPd(OAc)₂ / Phosphine (B1218219) ligandAlternating copolymer
Buchwald-HartwigDiaminePd₂(dba)₃ / Ligand / BaseCross-linked polymer

Building Blocks for Organic Dyes and Optical Materials

The synthesis of organic dyes often relies on the strategic combination of electron-donating and electron-accepting groups within a conjugated system. nih.gov The structure of this compound, with its electron-donating amino group and electron-withdrawing halogen atoms on a π-deficient pyridine ring, provides a valuable scaffold for the design of novel chromophores.

The amino group can serve as a powerful auxochrome, influencing the color and solubility of the resulting dye. nih.gov Furthermore, the halogen atoms provide reactive handles for introducing various substituents through nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of the dye's absorption and emission properties. For instance, the reaction of halogenated pyridines with amines or other nucleophiles is a common strategy for synthesizing fluorescent dyes. researchgate.net

Azo dyes, a major class of commercial colorants, are synthesized through the diazotization of an aromatic amine followed by coupling with a suitable coupling component. nih.gov The amino group of this compound can be diazotized and coupled with various aromatic or heterocyclic compounds to generate a wide range of azo dyes with potentially interesting colors and fastness properties. A patent for disperse azo dyes mentions the use of 2,6-diaminosubstituted pyridine coupling components, highlighting the relevance of aminated pyridines in this field. google.com

In the realm of optical materials, the development of fluorescent dyes with large Stokes shifts is of great interest for applications in microscopy and bioimaging. uni-goettingen.decore.ac.uk The inherent asymmetry and electronic landscape of this compound could be exploited to create dyes with significant intramolecular charge transfer character, a key feature for achieving large Stokes shifts. The synthesis of fluorescent dyes based on imidazo[1,2-a]pyridines, which can be derived from 2-aminopyridines, has been reported to yield compounds with promising two-photon absorption properties. researchgate.net

Table 2: Potential Dye Synthesis Pathways

Dye Class Synthetic Strategy Key Reagents Potential Application
Azo DyesDiazotization and couplingNaNO₂ / HCl, Coupling componentTextile dyeing, Printing
Fluorescent DyesNucleophilic substitutionAmines, Phenols, ThiolsBioimaging, Sensors
Functional DyesCross-coupling reactionsArylboronic acids, AlkynesOptical data storage, Non-linear optics

Ligand Components in Coordination Chemistry

The field of coordination chemistry explores the formation and properties of complexes between a central metal ion and surrounding molecules or ions, known as ligands. northeastern.edu The pyridine nitrogen and the exocyclic amino group of this compound make it a potential bidentate ligand, capable of forming stable chelate rings with a variety of metal ions. The halogen substituents can further influence the electronic properties of the ligand and the resulting metal complex.

The coordination chemistry of aminopyridine derivatives has been extensively studied, with many complexes exhibiting interesting magnetic, catalytic, and biological properties. For example, copper(II) complexes with bromo-substituted 2-aminopyridines have been synthesized and characterized, revealing interesting magnetic behaviors. bohrium.com

The presence of multiple halogen atoms on the pyridine ring of this compound offers opportunities for the synthesis of polynuclear complexes or metal-organic frameworks (MOFs). northeastern.edursc.org The halogen atoms can participate in secondary interactions, such as halogen bonding, which can play a crucial role in the self-assembly of supramolecular structures.

Furthermore, the reactivity of the C-Br and C-Cl bonds allows for the post-synthetic modification of the coordinated ligand. This could involve cross-coupling reactions to introduce larger organic moieties, potentially leading to the formation of porous coordination polymers with applications in gas storage, separation, and catalysis. Palladium complexes with N-heterocyclic carbene (NHC) ligands derived from functionalized pyridines have shown high activity in cross-coupling reactions. rsc.org

Table 3: Potential Coordination Complexes and Applications

Metal Ion (Example) Coordination Mode Potential Complex Type Potential Application
Copper(II)N(pyridine), N(amino)Mononuclear or Polynuclear ComplexMagnetic materials, Catalysis
Palladium(II)N(pyridine), N(amino)Square planar complexCatalyst for cross-coupling reactions
Zinc(II)N(pyridine), N(amino)Tetrahedral complexLuminescent material
Lanthanide(III)N(pyridine), N(amino)High coordination number complexUpconversion materials, Bio-probes

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Dibromo 6 Chloropyridin 3 Amine

The Anticipated Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for determining the precise structure of organic molecules. For 2,4-Dibromo-6-chloropyridin-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be indispensable.

1D NMR Techniques (¹H, ¹³C) in Complex Structure Assignment

The ¹H NMR spectrum would be expected to show a single signal for the aromatic proton at position 5, with its chemical shift influenced by the surrounding bromine, chlorine, and amine substituents. The integration of this signal would correspond to a single proton. Additionally, a broad signal corresponding to the amine (-NH₂) protons would be anticipated, with its chemical shift and appearance being dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide crucial information, with five distinct signals expected for the carbon atoms of the pyridine (B92270) ring. The chemical shifts of these carbons would be significantly affected by the attached halogens and the amine group, providing a unique fingerprint of the substitution pattern.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would not be particularly informative for the single aromatic proton but could potentially show a correlation with the amine protons under certain conditions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would be vital for correlating the aromatic proton signal to its directly attached carbon atom (C5).

HMBC (Heteronuclear Multiple Bond Correlation) would be the most powerful tool, revealing long-range correlations (2-3 bonds) between the aromatic proton and neighboring carbon atoms (C3, C4, and C6), as well as between the amine protons and adjacent carbons (C2, C3, and C4). These correlations would be instrumental in confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, for instance, between the amine protons and the aromatic proton at C5, further solidifying the structural assignment.

NMR of Other Nuclei (e.g., ¹⁵N)

¹⁵N NMR spectroscopy, although less common, could offer valuable insights. The chemical shifts of the pyridine nitrogen and the exocyclic amine nitrogen would be characteristic of their electronic environment, providing additional confirmation of the structure. The coupling between the nitrogen atoms and adjacent protons could also be observed in specialized experiments.

The Expected Application of Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be essential to determine the exact mass of this compound with high precision. This would allow for the calculation of its elemental formula (C₅H₃Br₂ClN₂), confirming the presence and number of bromine and chlorine atoms based on their characteristic isotopic patterns. The distinct isotopic signature arising from the presence of two bromine atoms and one chlorine atom would be a key feature in the mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion and its subsequent fragmentation. The analysis of the resulting fragment ions would provide valuable information about the structure of the molecule. Expected fragmentation pathways for halogenated pyridines could include the loss of halogen atoms (Br or Cl), the elimination of HBr or HCl, and the cleavage of the pyridine ring. The specific fragmentation pattern would serve as a structural fingerprint for this compound.

Application of Isotopic Pattern Analysis for Halogen Content

Mass spectrometry is a powerful tool for determining the elemental composition of a molecule, and for halogenated compounds, the analysis of isotopic patterns is particularly revealing. nih.govacs.org The presence of chlorine and bromine atoms in "this compound" gives rise to a distinctive isotopic cluster in the mass spectrum, which serves as a definitive fingerprint for its halogen content.

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances of about 50.7% and 49.3%. The presence of one chlorine atom and two bromine atoms in the molecule results in a complex and predictable pattern of isotopic peaks.

The relative intensities of the peaks in the molecular ion region can be calculated based on the binomial expansion of the isotopic abundances. For a molecule with two bromine atoms, the expected ratio of the M, M+2, and M+4 peaks is approximately 1:2:1. The additional presence of a chlorine atom further splits these peaks, creating a more complex pattern. This unique isotopic signature allows for the unambiguous confirmation of the number of chlorine and bromine atoms in the molecule, distinguishing it from compounds with different halogen substitutions. researchgate.net This method is especially crucial in the analysis of polyhalogenated compounds where other analytical techniques might be less specific. nih.govresearchgate.net

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

IonRelative Abundance (%)
M100.0
M+2129.8
M+462.8
M+610.2

Note: This table represents a simplified theoretical pattern. The actual spectrum may show minor variations.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR and Raman spectra of "this compound" are expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the amine group, and the carbon-halogen bonds.

N-H Vibrations: The amine group (NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching modes are expected. N-H bending vibrations typically appear in the 1590-1650 cm⁻¹ range. researchgate.net

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes. mdpi.com C=C and C=N stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. core.ac.uk Ring breathing modes, which involve the expansion and contraction of the entire ring, are also characteristic and can be sensitive to substitution patterns. nih.gov

The formation of intermolecular interactions, such as hydrogen bonds, can lead to noticeable shifts in the vibrational frequencies, particularly for the N-H and pyridine ring modes. nih.gov

Table 2: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Amine (N-H)Stretching (asymmetric & symmetric)3300 - 3500
Bending1590 - 1650
Pyridine RingC=C, C=N Stretching1400 - 1650
Ring Breathing~1000
Carbon-HalogenC-Cl Stretching600 - 800
C-Br Stretching500 - 600

Computational methods, such as Density Functional Theory (DFT), are increasingly used to calculate theoretical vibrational spectra. researchgate.netdiva-portal.org These calculated spectra can be compared with experimental IR and Raman data to aid in the assignment of vibrational modes and to gain a deeper understanding of the molecule's structure and bonding. niscpr.res.inresearchgate.net

The process involves optimizing the geometry of the "this compound" molecule and then performing a frequency calculation. The resulting theoretical spectrum can be compared to the experimental spectrum. While there may be systematic differences between the calculated and experimental frequencies, scaling factors can be applied to improve the agreement. core.ac.uk This comparative approach is particularly useful for complex molecules where unambiguous assignment of all vibrational bands from experimental data alone can be challenging. researchgate.netnih.gov Studies on similar halogenated compounds have shown good agreement between experimental and theoretically predicted spectra, validating this approach. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. technologynetworks.commt.com The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs are related to the energy difference between these orbitals and are characteristic of the molecule's electronic structure. msu.eduijprajournal.com

For "this compound," the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated pyridine ring system. The presence of the amine group, a strong electron-donating group, and the halogen atoms, which can have both inductive and resonance effects, will influence the energy of the molecular orbitals and thus the position of the absorption maxima (λ_max).

The lone pair of electrons on the nitrogen of the amine group can participate in the π-system of the pyridine ring, leading to a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted pyridine. The halogen substituents can also affect the electronic transitions. While they are electron-withdrawing through the sigma framework (inductive effect), they can be electron-donating through their lone pairs (resonance effect). The net effect on the UV-Vis spectrum will depend on the interplay of these factors. The study of similar halogenated aromatic compounds often reveals shifts in the absorption spectra that can be correlated with the nature and position of the halogen substituents. researchgate.netpvpcollegepatoda.org

X-ray Crystallography for Solid-State Structure Determination

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.goviucr.org This packing is governed by a variety of intermolecular interactions, which play a crucial role in the physical properties of the solid. For "this compound," several types of intermolecular interactions are anticipated to be significant.

Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen atom and the halogen atoms can act as hydrogen bond acceptors. N-H···N hydrogen bonds are a common and strong interaction in the crystal structures of aminopyridines, often leading to the formation of chains or dimers. rsc.orgiucr.org Weaker C-H···N and C-H···halogen interactions may also be present. acs.org

Halogen Bonding: Halogen atoms, particularly bromine and iodine, can participate in halogen bonds, where the halogen acts as an electrophilic species interacting with a Lewis base, such as the nitrogen atom of an adjacent molecule. iucr.org

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, where the rings are arranged in a parallel or offset fashion. acs.orgresearchgate.net These interactions are important in the packing of many aromatic compounds. nih.gov

Conformational Analysis in the Solid State

The precise three-dimensional arrangement of atoms and functional groups in the solid state is crucial for understanding the physicochemical properties of a molecule, including its stability, solubility, and interactions in a crystalline matrix. For this compound, techniques such as single-crystal X-ray diffraction and solid-state NMR (ssNMR) spectroscopy are instrumental in elucidating its conformational and packing characteristics.

Analysis of related halogenated pyridine structures suggests that the solid-state conformation of this compound is likely to be influenced by a network of intermolecular interactions. In the crystal lattice of similar compounds, such as 4-amino-3,5-dichloropyridine, molecules are often assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains. iucr.org These chains can be further interconnected by other non-covalent interactions, including offset π–π stacking and halogen–π interactions. iucr.org

Solid-state NMR, particularly techniques like 13C and 15N Cross-Polarization Magic-Angle Spinning (CPMAS), can provide complementary information. preprints.org These methods are powerful for characterizing the local environment of each atom in the asymmetric unit of the crystal, especially when suitable single crystals for X-ray diffraction are not available. preprints.org Chemical shift anisotropies and dipolar couplings observed in ssNMR spectra offer insights into molecular symmetry and intermolecular distances.

A hypothetical crystallographic data table for this compound, based on analyses of similar structures, is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study. iucr.orgjst.go.jp

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.5
b (Å)15.2
c (Å)7.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)975
Z (molecules/unit cell)4
Key InteractionsN-H···N hydrogen bonds, Br···N halogen bonds, π–π stacking

This table is illustrative and based on typical values for related halogenated pyridine compounds.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the quality control and purification of pharmaceutical intermediates like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed for these purposes. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the preferred method for assessing the purity and quantifying impurities in this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. The development of a robust HPLC method is critical for ensuring the quality of starting materials in a synthetic process. google.com

A typical reversed-phase HPLC (RP-HPLC) method would be developed to separate the main compound from potential impurities, which could include isomers, starting materials, or by-products from its synthesis. The chromatographic separation of closely related halogenated compounds can be challenging, often requiring careful optimization of the mobile phase composition, column chemistry, and temperature. nih.gov

Method development would involve screening various stationary phases, such as C18 or Phenyl-Hexyl columns, and mobile phase systems. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of additives like formic acid can improve peak shape and resolution for amine-containing compounds. mdpi.com Detection is typically performed using a UV detector, set at a wavelength where the analyte and its potential impurities exhibit significant absorbance.

An example of a developed HPLC method for purity analysis is detailed in the table below.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This table represents a typical set of starting conditions for HPLC method development.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility for direct GC analysis, this technique becomes highly valuable for the analysis of its volatile derivatives or for detecting volatile impurities. The primary amino group often leads to poor peak shapes and tailing in GC due to its interaction with the stationary phase. nih.govacs.org

To overcome this, derivatization is a common strategy. The amine group can be converted into a less polar, more volatile derivative, such as a silyl (B83357) (e.g., with BSTFA) or an acyl derivative. researchgate.net This process not only improves chromatographic performance but also enhances detection sensitivity, especially when using mass spectrometry (GC-MS). researchgate.net

The choice of a GC column is critical, with mid-polarity columns often providing the best resolution for halogenated aromatic compounds. The injector and detector temperatures must be optimized to ensure efficient volatilization without causing thermal degradation of the analyte.

The table below outlines a potential GC method for the analysis of a derivatized form of this compound.

Parameter Condition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

This table provides an exemplary GC method for a derivatized analyte.

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 6 Chloropyridin 3 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to calculate a variety of molecular properties by approximating the electron density of a system. nih.govtandfonline.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such studies, often paired with basis sets like 6-311++G(d,p) to provide a robust description of the molecule's electronic structure. core.ac.ukresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its equilibrium structure. For 2,4-dibromo-6-chloropyridin-3-amine, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Studies on similar molecules, such as substituted anilines and pyridines, demonstrate that the planarity of the pyridine (B92270) ring can be influenced by the nature and position of its substituents. researchgate.netnih.gov The amino group (-NH2) and the halogen atoms (Br, Cl) would have specific orientations relative to the ring that are determined through this optimization process. The resulting energetic profile provides the molecule's total energy, heat of formation, and other thermodynamic properties. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters (Based on Analogous Compounds) This table is a hypothetical representation of expected data for this compound based on general values for similar structures.

ParameterBond/AngleExpected Value Range
Bond Lengths (Å) C-N (ring)1.37 - 1.38
C-C1.35 - 1.46
C-NH2~1.38
C-Br1.88 - 1.91
C-Cl1.73 - 1.76
N-H~1.01
Bond Angles (°) C-N-C118 - 122
C-C-C118 - 121
C-C-Br119 - 122
C-C-Cl119 - 122
C-C-NH2119 - 122
Dihedral Angles (°) H-N-C-C~0 or ~180 (for planarity)

Note: Actual values would require specific DFT calculations for the title compound.

Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis typically involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the distribution of electronic charge on each atom. wisc.edu This reveals the partial positive or negative charges, identifying which atoms are electron-rich or electron-poor.

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution. tandfonline.commdpi.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the nitrogen of the pyridine ring and the amino group would likely be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential. mdpi.com

Table 2: Illustrative Electronic Properties (Based on Analogous Compounds) This table is a hypothetical representation of expected data for this compound.

PropertyExpected ValueSignificance
HOMO Energy -8 to -9 eVElectron-donating ability
LUMO Energy -3 to -4 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE) 4 to 5 eVChemical stability, reactivity
Dipole Moment (μ) 2 to 4 DebyeMolecular polarity

Note: Actual values would require specific TD-DFT calculations for the title compound.

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. core.ac.uk After geometry optimization, frequency calculations are performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies). These calculations yield the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.

The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model. nih.gov For this compound, characteristic vibrational modes would include N-H stretching of the amino group (typically 3300-3500 cm⁻¹), C-N and C-C stretching within the pyridine ring, and C-Br and C-Cl stretching at lower wavenumbers. researchgate.netresearchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. ucsb.edu Calculating BDEs is crucial for understanding the thermal stability of a molecule and predicting which bonds are most likely to break during a reaction. libretexts.org For this molecule, the BDEs for the C-Br, C-Cl, C-N, and N-H bonds would be of particular interest.

Generally, bonds involving more electronegative atoms or bonds that lead to the formation of stable radicals upon cleavage have lower BDEs. pearson.comnih.gov The stability of the resulting radicals is a key factor; for instance, the stability of the pyridine radical formed upon C-H bond cleavage influences the BDE value. libretexts.org DFT methods, sometimes in conjunction with more advanced methods like Coupled Cluster theory, can provide accurate BDE predictions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mun.ca MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes and intermolecular interactions in different environments (e.g., in a solvent or in a crystal lattice). mun.ca

For this compound, MD simulations could be used to explore the rotational barrier of the amino group and to study how the molecule interacts with solvent molecules or other molecules of its kind. This is particularly important for understanding its behavior in solution and in the solid state.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. abertay.ac.uk For this compound, theoretical studies could investigate its reactivity in various reactions, such as nucleophilic aromatic substitution or reactions involving the amino group. e-bookshelf.de For example, calculations could determine whether a nucleophile is more likely to attack a carbon atom bearing a bromine or a chlorine atom by comparing the activation barriers for each pathway.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

Currently, there are no specific published studies that detail the localization of transition states or perform Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound. Such calculations are crucial for understanding reaction mechanisms, determining activation energies, and confirming that a calculated transition state connects the correct reactants and products. Theoretical studies on other halo-substituted pyridines and pyrazines have utilized Density Functional Theory (DFT) to model reaction pathways, for instance in dissociative electron attachment processes. mostwiedzy.pl However, the specific energetic profiles and transition state geometries for this compound remain uninvestigated.

Selectivity Prediction in Nucleophilic Aromatic Substitution and Cross-Coupling

The prediction of regioselectivity in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling is a significant area of computational chemistry. For multi-halogenated pyridines, the site of reaction is governed by a combination of factors including C-X bond strength, the stability of reaction intermediates, and the nature of the catalyst and ligands.

Studies on the related compound, 2,4-dibromopyridine (B189624) , have shown that selectivity in Suzuki-Miyaura cross-coupling reactions can be directed to either the C2 or C4 position. This selectivity is highly dependent on the palladium catalyst system employed. For instance, mononuclear palladium catalysts typically favor reaction at the C2 position, whereas the use of multinuclear palladium clusters can switch the selectivity to the C4 position. Computational models, including DFT, have been used to rationalize these outcomes by analyzing the energetics of the oxidative addition step for each C-Br bond.

However, no such predictive studies have been conducted for this compound. The presence of the electron-donating amine group at the C3 position and the additional chlorine atom at C6 would significantly influence the electronic distribution and steric accessibility of the pyridine ring. This would fundamentally alter the reactivity landscape compared to 2,4-dibromopyridine, making it a unique and unstudied system for selectivity prediction. The development of computational models for this specific substrate would be necessary to accurately predict its behavior in these important synthetic reactions.

Future Research Directions and Challenges for 2,4 Dibromo 6 Chloropyridin 3 Amine

Exploration of Uncharted Synthetic Routes and Methodological Advancements

The efficient and selective synthesis of 2,4-Dibromo-6-chloropyridin-3-amine is the first hurdle to its widespread use. While its direct synthesis is not prominently documented, future research could adapt existing methodologies for polyhalogenated heterocycles. Traditional condensation strategies are often being replaced by more advanced transition-metal-catalyzed cyclization and cross-coupling procedures which offer new routes to highly functionalized pyridine (B92270) derivatives. nih.govresearchgate.net

Potential synthetic strategies that warrant investigation include:

Sequential Halogenation: A plausible route involves the multi-step halogenation of a simpler precursor, such as 3-aminopyridine (B143674) or a mono/di-halosubstituted 3-aminopyridine. This approach would require meticulous control over reaction conditions to direct the incoming halogens to the desired positions (C2, C4, and C6) and avoid side products. The low reactivity of pyridine in electrophilic aromatic substitution can be overcome by installing a strong electron-donating group, such as the amino group at the C3 position, which can direct halogenation. snnu.edu.cn

Selective Amination: An alternative pathway could start with a pre-existing trihalogenated pyridine, such as 2,4,6-trichloropyridine (B96486) or 2,4,6-tribromopyridine, followed by a regioselective amination or nitration/reduction sequence at the C3 position. The development of low-cost, environmentally benign methods for the selective amination of polyhalogenated pyridines is an area of growing interest. acs.org

Directed Ortho-metalation (DoM): The amino group at C3 could serve as a directing group for metalation at the C4 position, followed by trapping with a bromine electrophile. Subsequent halogenations or functional group interconversions would be needed to complete the synthesis.

Advancements in these areas will depend on the modification of traditional synthesis strategies and the application of modern catalytic procedures to create a robust and scalable route to this valuable building block. nih.gov

Discovery of Novel Reactivity Patterns and Enhanced Selectivity Control

The primary value of this compound lies in the differential reactivity of its three carbon-halogen bonds, which allows for sequential and site-selective functionalization. The pyridine ring is π-deficient, which activates the C2, C4, and C6 positions for nucleophilic attack and oxidative addition in cross-coupling reactions. nih.gov

Future research should focus on systematically mapping the reactivity of each position:

Cross-Coupling Reactions: In transition metal-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, the reactivity of C-X bonds typically follows the order C-I > C-Br > C-Cl. This suggests that the C2-Br and C4-Br bonds would react preferentially over the C6-Cl bond. The key challenge and opportunity lie in achieving selectivity between the two C-Br bonds at the C2 and C4 positions. This selectivity is influenced by electronic effects, steric hindrance, and the choice of catalyst and ligands. nih.govacs.org For instance, in many polyhalogenated pyridines, oxidative addition is favored at the C2 and C4 positions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the most electronegative halogen, fluorine, is typically the most reactive. Between chlorine and bromine, the outcome is less predictable and highly dependent on the substrate and reaction conditions. The amino group at C3 will also electronically influence the adjacent C2 and C4 positions, adding another layer of complexity and a potential tool for directing reactivity.

Halogen Dance Reactions: Under basic conditions with organolithium reagents, polyhalogenated pyridines can undergo "halogen dance" rearrangements, where a halogen atom migrates to a different position on the ring. researchgate.net Investigating this phenomenon for this compound could unveil pathways to novel, otherwise inaccessible isomers. The use of flow chemistry has been shown to be particularly effective for controlling these rapid and often unstable lithiated intermediates. researchgate.netrsc.org

Table 2: Potential Strategies for Selective Functionalization

Position Halogen Potential Reaction Type Controlling Factors
C2 Bromo Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Catalyst/ligand choice, steric effects, lower temperature
C4 Bromo Cross-Coupling, Directed Metalation Electronic activation from N, directing effect of C3-NH₂
C6 Chloro Cross-Coupling (under more forcing conditions) Higher temperature, more active catalyst systems

| C4/C2 | Bromo | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile strength, solvent, temperature |

Achieving complete control over the selectivity of these transformations is a significant challenge but would unlock the compound's full potential as a scaffold for creating molecular diversity. nih.gov

Integration into Advanced Catalytic Systems and Flow Chemistry

Beyond its role as a synthetic intermediate, this compound could be integrated into more advanced chemical technologies.

Ligand Development: The pyridine nitrogen and the C3-amino group form a potential bidentate chelation site. Upon functionalization, this molecule could serve as a precursor to novel ligands for transition metal catalysis. acs.org The electronic properties of such ligands could be fine-tuned by selectively replacing the halogen atoms, potentially influencing the activity and selectivity of the corresponding metal complexes. The synthesis of 6-substituted 2-bromopyridine (B144113) compounds, for example, is a key step in developing ligands for various catalytic applications. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages for the synthesis and manipulation of polyhalogenated compounds. Halogenation reactions are often highly exothermic, and flow reactors provide superior heat transfer and temperature control, enhancing safety and selectivity. sioc-journal.cnrsc.org Furthermore, flow systems enable the generation and immediate use of highly reactive and unstable intermediates, such as the organolithium species involved in selective functionalization or halogen dance reactions, which are often difficult to manage in traditional batch processes. rsc.orgbeilstein-journals.org The development of a scalable flow synthesis would be a critical step towards the industrial viability of this compound. medscape.com

Development of Sustainable and Scalable Synthetic Processes

Modern chemical synthesis places a strong emphasis on sustainability and scalability. For this compound to be a truly useful building block, its production must align with green chemistry principles.

Future research should prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product.

Reduced Use of Hazardous Reagents: Exploring alternatives to highly toxic and corrosive halogenating agents and moving towards metal-free catalytic systems where possible. acs.orgrsc.org Metal-free methods for C-N bond formation on polyhalogenated pyridines have been developed, offering a less costly and more environmentally friendly alternative to traditional palladium or copper catalysis. rsc.org

Green Solvents: Investigating the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents like DMF or chlorinated hydrocarbons. Environmentally benign, base-promoted selective amination of polyhalogenated pyridines using water as a solvent has been successfully demonstrated. acs.org

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or the enhanced heat and mass transfer of flow reactors to reduce energy consumption. rsc.org

The development of processes that are not only sustainable but also robust enough for large-scale production is a significant challenge that must be addressed for the widespread adoption of this compound. medscape.com

Challenges and Opportunities in the Field of Polyhalogenated Pyridine Chemistry

The exploration of this compound is emblematic of the broader challenges and opportunities within polyhalogenated pyridine chemistry.

Challenges:

Selectivity: The foremost challenge is achieving high regioselectivity in functionalizing one C-X bond in the presence of others. The inherent similarities in the reactivity of the halogen substituents make this a formidable task. nih.govacs.org

Catalyst Deactivation: The pyridine nitrogen can coordinate strongly to transition metal catalysts, sometimes leading to catalyst inhibition or deactivation. mdpi.com Overcoming this requires careful ligand design and optimization of reaction conditions.

Harsh Reaction Conditions: Many cross-coupling and substitution reactions on deactivated or sterically hindered pyridines require high temperatures and strong bases, which can limit functional group tolerance and generate waste.

Opportunities:

Molecular Complexity: These molecules are powerful building blocks for rapidly constructing complex, value-added products. The ability to perform sequential, site-selective reactions on a single scaffold is highly sought after in medicinal and agrochemical research. nih.govacs.org

Novel Scaffolds: The orthogonal reactivity of different halogens allows for the creation of unique three-dimensional structures that are not easily accessible through other means. This expands the available chemical space for drug discovery programs. acs.org

Advanced Materials: Polyfunctional pyridines are precursors to ligands, polymers, and other organic materials. The development of new synthetic methods for these compounds directly fuels innovation in materials science. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-Dibromo-6-chloropyridin-3-amine?

  • Methodological Answer : The synthesis typically involves sequential halogenation of a pyridine precursor. For example, starting from 3-aminopyridine, bromination at the 2- and 4-positions can be achieved using bromine in acetic acid or HBr/H₂O₂. Subsequent chlorination at the 6-position may employ POCl₃ or SOCl₂ under reflux. Purification is often performed via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (286.35 g/mol) .
  • IR Spectroscopy : Identification of amine (-NH₂) and C-Br/C-Cl stretching vibrations.
  • X-ray Crystallography : For definitive structural confirmation (see advanced questions) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber vials to prevent degradation. Halogenated pyridines are sensitive to light and moisture, which can lead to dehalogenation or hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example, the Br and Cl substituents’ positions can be validated against expected electronic density maps. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How do bromine and chlorine substituents influence the electronic properties and reactivity of the pyridine ring?

  • Methodological Answer :

  • Electronic Effects : Bromine (strong σ-withdrawing, weak π-donor) and chlorine (moderate σ-withdrawing) decrease electron density at the pyridine ring, directing electrophilic substitution to the 5-position.
  • Reactivity : Halogens enhance stability toward oxidation but increase susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling at the 2- or 4-bromo positions). Computational studies (DFT) can quantify substituent effects .

Q. What strategies resolve contradictions in reported solubility data for halogenated pyridines?

  • Methodological Answer :

  • Experimental Design : Use a synthetic method to measure solubility in multiple solvents (e.g., methanol, DMF) across temperatures (298.15–343.55 K).
  • Data Modeling : Apply the modified Apelblat equation to correlate solubility with temperature:
    lnx=A+BT+ClnT\ln x = A + \frac{B}{T} + C \ln T

where xx is mole fraction solubility and TT is temperature in Kelvin. Root-mean-square deviations <5% indicate reliability .

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